4-Phenylquinazoline-6-carbaldehyde
Description
4-Phenylquinazoline-6-carbaldehyde is a quinazoline derivative featuring a phenyl substituent at position 4 and a carbaldehyde functional group at position 5. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure comprising two fused six-membered rings (benzene and pyrimidine). This class of compounds is renowned for its pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory activities . The carbaldehyde group at position 6 enhances reactivity, enabling further derivatization for drug discovery or material science applications.
Properties
CAS No. |
648449-08-5 |
|---|---|
Molecular Formula |
C15H10N2O |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
4-phenylquinazoline-6-carbaldehyde |
InChI |
InChI=1S/C15H10N2O/c18-9-11-6-7-14-13(8-11)15(17-10-16-14)12-4-2-1-3-5-12/h1-10H |
InChI Key |
URQMTVUNNHZDIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=NC3=C2C=C(C=C3)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 4-Phenylquinazoline-6-carbaldehyde can be contextualized by comparing it to related quinazoline carbaldehydes and heterocyclic aldehydes. Below is a detailed analysis based on reactivity, electronic effects, and pharmacological implications.
Structural and Electronic Comparisons
- 4-Pyridinecarbaldehyde: This compound substitutes the phenyl group in this compound with a pyridine ring. The pyridine moiety introduces a nitrogen atom into the aromatic system, creating a strong electron-withdrawing effect.
4-Substituted Benzaldehydes (e.g., 4-Nitrobenzaldehyde, 4-Methoxybenzaldehyde) :
Substituents on the benzaldehyde ring significantly alter electronic properties. For instance, a nitro group (electron-withdrawing) reduces electron density at the carbaldehyde, while a methoxy group (electron-donating) increases it. In contrast, this compound lacks direct substituents on the phenyl ring, resulting in moderate electron density at the carbaldehyde, balancing reactivity and stability .Thiophene-2-carbaldehyde :
The thiophene ring introduces sulfur into the heterocyclic system, which enhances polarizability and π-stacking interactions. This may improve binding affinity in biological targets compared to phenyl or pyridine analogs. However, sulfur’s larger atomic size could sterically hinder certain reactions involving the carbaldehyde group .
Data Table: Comparative Analysis of Quinazoline Carbaldehydes
| Compound Name | Key Substituent | Electronic Effect | Reactivity Profile | Pharmacological Inference |
|---|---|---|---|---|
| This compound | Phenyl at C4 | Moderate electron density | Balanced nucleophilic addition | Likely targets hydrophobic domains |
| 4-Pyridinecarbaldehyde | Pyridine at C4 | Strong electron-withdrawing | High electrophilicity | Enhanced polar interactions |
| Thiophene-2-carbaldehyde | Thiophene at C2 | Polarizable sulfur atom | Steric hindrance possible | Improved π-stacking in binding |
| 4-Nitrobenzaldehyde | Nitro at C4 | Strong electron-withdrawing | Reduced electron density | May enhance electrophilic attack |
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